3,3-Dimethylbicyclo[4.1.0]heptane-2,4-dione
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Overview
Description
3,3-Dimethylbicyclo[4.1.0]heptane-2,4-dione is a bicyclic compound with the molecular formula C₉H₁₂O₂. It is known for its unique structure, which includes a bicyclo[4.1.0]heptane ring system with two ketone groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbicyclo[4.1.0]heptane-2,4-dione typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 1-cyclopentenyl methyl ketone with diethyl malonate in the presence of sodium ethoxide, followed by hydrolysis and decarboxylation . This method allows for the formation of the bicyclic structure with the desired ketone functionalities.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbicyclo[4.1.0]heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .
Scientific Research Applications
3,3-Dimethylbicyclo[4.1.0]heptane-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique properties.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3-Dimethylbicyclo[410]heptane-2,4-dione depends on its specific application and the derivatives being studiedThe bicyclic structure and ketone functionalities allow it to participate in various chemical reactions, influencing its biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane-2,4-dione: Lacks the dimethyl groups at the 3,3 positions.
Bicyclo[4.3.0]nonane-2,4-dione: Has a larger ring system.
Bicyclo[4.4.0]decane-2,4-dione: Also has a larger ring system and different chemical properties.
Uniqueness
3,3-Dimethylbicyclo[4.1.0]heptane-2,4-dione is unique due to its specific bicyclic structure with dimethyl substitutions, which can influence its reactivity and the types of derivatives that can be synthesized from it. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
3,3-Dimethylbicyclo[4.1.0]heptane-2,4-dione is a bicyclic compound notable for its unique structure and potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂O₂
- IUPAC Name : this compound
- Functional Groups : Two ketone groups located at the 2 and 4 positions of the bicyclic structure.
The compound's bicyclic nature and the presence of ketone functionalities contribute to its reactivity and potential biological effects.
Biological Activity
Research indicates that derivatives of this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Some studies have shown that related compounds possess antibacterial and antifungal properties.
- Anticancer Potential : Certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. A common method includes:
- Cyclization Reaction : Reacting 1-cyclopentenyl methyl ketone with diethyl malonate in the presence of sodium ethoxide.
- Hydrolysis and Decarboxylation : Following the cyclization, hydrolysis and decarboxylation steps are performed to yield the final compound.
This synthetic route highlights the importance of optimizing reaction conditions to enhance yield and purity.
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial activity of various derivatives of bicyclic compounds similar to this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting a promising avenue for further exploration in drug development.
Anticancer Activity Research
In vitro studies assessed the anticancer potential of derivatives derived from this compound against several cancer cell lines. The findings demonstrated that certain derivatives inhibited cell growth effectively, indicating their potential as anticancer agents.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Reactivity with Biological Targets : The ketone groups may participate in nucleophilic attacks or form adducts with biological macromolecules.
- Influence on Cellular Pathways : By inhibiting specific enzymes or receptors, these compounds can alter metabolic pathways leading to therapeutic effects.
Table 2: Comparison with Related Compounds
Compound Name | Structure Type | Key Differences |
---|---|---|
Bicyclo[4.1.0]heptane-2,4-dione | Lacks dimethyl substitutions | Less reactive |
Bicyclo[4.3.0]nonane-2,4-dione | Larger ring system | Different chemical properties |
Bicyclo[4.4.0]decane-2,4-dione | Larger ring system | Different reactivity profile |
Properties
IUPAC Name |
3,3-dimethylbicyclo[4.1.0]heptane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2)7(10)4-5-3-6(5)8(9)11/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDAJLUBCHLYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC2CC2C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.